N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
Description
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropylmethylamine group at the 4-position. Its synthesis typically involves microwave-assisted nucleophilic substitution or cyclization reactions, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-10-9-3-4-13-14(9)6-5-11-10/h3-6,8H,1-2,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKUACRZCDOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate (Cs2CO3) in methanol . This method allows for the formation of the pyrazolopyrazine core with various substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents and reagents is also optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiproliferative effects on cancer cell lines, such as lung adenocarcinoma.
Industry: Utilized in the development of fluorescent probes for bioimaging and chemosensing applications.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit mycobacterium ATP synthase by binding to the enzyme’s active site, thereby blocking ATP synthesis and leading to cell death . Additionally, its antiproliferative effects on cancer cells are attributed to its ability to interfere with cell cycle progression and induce apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffold Differences
The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs like pyrazolo[1,5-a]pyrimidines (e.g., Moustafa et al.’s derivatives) and pyrazolo[1,5-b]pyridazines (e.g., S1a in ). Key differences include:
- Pyrazine vs.
- Pyridazine vs. Pyrazine : Pyrazolo[1,5-b]pyridazine derivatives (e.g., S1a) exhibit reduced aromaticity due to adjacent nitrogen atoms, which may impact solubility and reactivity .
Table 1: Core Scaffold Comparison
Substituent Effects on Physicochemical Properties
The cyclopropylmethyl group in the target compound contrasts with substituents in analogs:
- Morpholine and Tetrazole Groups : Compounds like N-[2-(4-morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine () incorporate polar groups, enhancing water solubility but increasing molecular weight (~500–600 Da vs. ~359 Da for S1a) .
- Fluorophenyl and Pyridinylmethyl Groups : 5-(2-Fluorophenyl)-N-(4-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () uses aromatic substituents for π-π stacking, whereas the cyclopropyl group in the target compound may reduce steric hindrance .
Table 2: Substituent Impact on Properties
Biological Activity
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[1,5-a]pyrazine core with a cyclopropylmethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 188.23 g/mol . The presence of the amine group and the pyrazole ring contributes to its reactivity and interaction with various biological targets.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit mycobacterial ATP synthase, which is crucial for energy production in bacteria . Additionally, it interacts with cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis in cancer cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits mycobacterial ATP synthase and CDKs, affecting cell cycle regulation. |
| Antiproliferative Effects | Demonstrates cytotoxic effects on various cancer cell lines, particularly lung adenocarcinoma . |
| Anti-inflammatory Properties | Related compounds exhibit anti-inflammatory effects, which may extend to this compound . |
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : this compound has shown significant antiproliferative effects against lung adenocarcinoma cell lines. In vitro assays indicate that it can induce apoptosis through the inhibition of CDKs .
- Enzyme Targeting : The compound's ability to inhibit mycobacterial ATP synthase suggests potential applications in treating infections caused by Mycobacterium species. This mechanism is particularly relevant in developing new treatments for tuberculosis .
- Synthetic Versatility : As a building block in organic synthesis, this compound can be utilized to create more complex heterocyclic compounds with diverse biological activities .
Case Studies
A few notable studies provide insight into the biological activity of this compound:
- Study on Anticancer Properties : A recent study evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated a significant reduction in cell viability at submicromolar concentrations, highlighting its potential as an anticancer agent .
- Mechanistic Investigation : Research focusing on enzyme inhibition revealed that this compound effectively binds to the active sites of CDKs, leading to disrupted phosphorylation cascades essential for cell division .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine and its derivatives?
- Methodology : The synthesis typically involves cyclocondensation of aminopyrazole precursors with carbonyl-containing reagents. For example, functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core can be achieved via reactions with silylformamidine or halogenation/nitration steps. Key intermediates like 3-nitro- or 3-bromo-substituted derivatives are synthesized under anhydrous conditions (e.g., benzene or dichloromethane) with subsequent purification via crystallization or column chromatography .
- Critical Parameters : Solvent polarity (e.g., benzene vs. dichloromethane), reaction temperature (60–100°C), and stoichiometric ratios of reagents significantly impact yields. NMR (¹H, ¹³C) and mass spectrometry are essential for verifying intermediate purity .
Q. How are pyrazolo[1,5-a]pyrazine derivatives characterized structurally?
- Analytical Workflow :
NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and regioselectivity. For example, the cyclopropane protons in N-(cyclopropylmethyl) groups resonate at δ ~0.8–1.2 ppm .
Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <2 ppm between calculated and observed values .
X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives (not directly cited but inferred from analogous studies).
Q. What functionalization strategies are effective at position 7 of pyrazolo[1,5-a]pyrazines?
- Approach : Position 7 is highly reactive due to electron-deficient aromaticity. Strategies include:
- Halogenation : Bromination using PBr₃ or NBS (e.g., 3-bromo derivatives) .
- Nucleophilic Substitution : Reaction with amines or silylformamidines to install methylamino or dimethylamino groups .
- Formylation : Vilsmeier-Haack conditions introduce aldehyde groups for further derivatization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of pyrazolo[1,5-a]pyrazines for biological activity?
- Case Study : Pyrazolo[1,5-a]pyrimidines (structurally analogous) show SAR trends where:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 3 enhance enzyme inhibition (e.g., cathepsin K IC₅₀ ~25 µM with N-butylcarboxamide substituents) .
- Core Modifications : Replacing pyrimidine with pyrazine alters pharmacokinetics (e.g., solubility, logP) and target selectivity .
- Methodology : Parallel synthesis of derivatives with systematic substituent variation, followed by enzymatic assays (e.g., fluorescence-based cathepsin inhibition) and computational docking .
Q. What strategies resolve contradictions in synthetic yields or regioselectivity across studies?
- Root Cause Analysis : Discrepancies often arise from:
- Reagent Purity : Trace moisture in silylformamidine reagents reduces yields in cyclopropane functionalization .
- Reaction Kinetics : Competing pathways (e.g., C-3 vs. C-7 substitution) require time-resolved NMR monitoring to optimize conditions .
- Resolution : Use of kinetic isotopic effects (KIE) studies or DFT calculations to predict dominant pathways .
Q. How do pyrazolo[1,5-a]pyrazines interact with biological targets such as kinases or proteases?
- Mechanistic Insights :
- Kinase Inhibition : The pyrazine core mimics ATP’s adenine moiety, enabling competitive binding to kinase ATP pockets. For example, N-(3-acetylphenyl) derivatives inhibit kinases via hydrogen bonding with hinge-region residues .
- Protease Inhibition : Cathepsin K inhibition involves covalent modification of catalytic cysteine residues by electrophilic substituents (e.g., nitriles) .
Q. What are the challenges in scaling up pyrazolo[1,5-a]pyrazine synthesis for preclinical studies?
- Key Issues :
- Purification : Chromatography is impractical at scale; alternatives include pH-selective crystallization (e.g., using HCl to protonate basic amines) .
- Byproduct Formation : Nitration byproducts require quenching with Na₂S₂O₃ to prevent decomposition .
- Process Optimization : Design of experiments (DoE) to map parameter spaces (e.g., temperature, solvent ratios) for reproducibility .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar pyrazolo[1,5-a]pyrazines?
- Hypotheses :
Stereochemical Variability : Undetected racemization in chiral derivatives (e.g., cyclopropane stereochemistry) alters target engagement .
Assay Conditions : Differences in buffer pH or reducing agents (e.g., DTT) affect redox-sensitive compounds .
- Resolution : Replicate assays under standardized conditions (e.g., NIH/NCATS guidelines) and validate with orthogonal methods (e.g., cellular thermal shift assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
